

# what is Fe(II)EDTA used for in research

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## Compound Focus: Iron(II)-edta

CAS No.: 15651-72-6

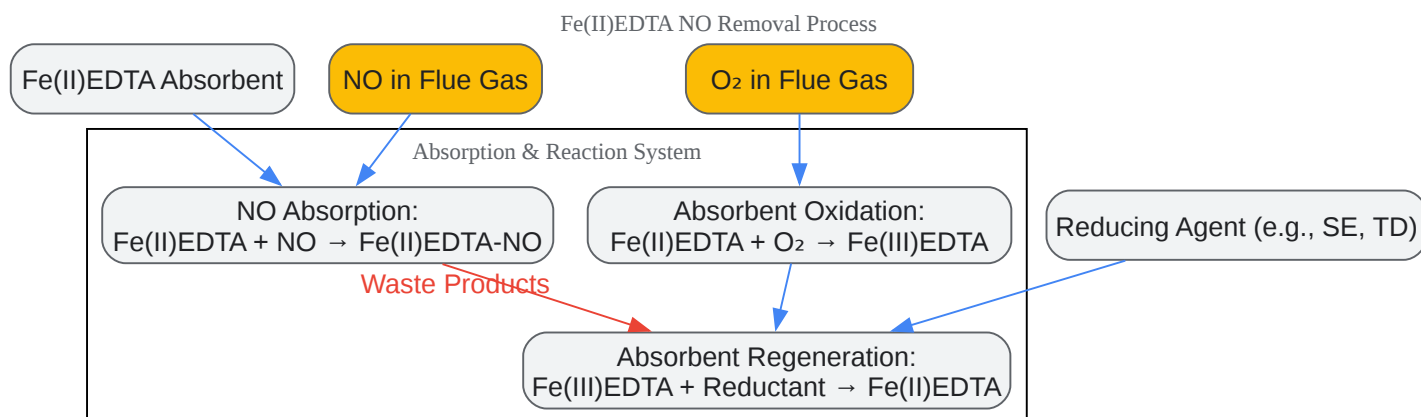
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## Research Systems & Additives

A major challenge is that the absorbent is easily oxidized by oxygen in the flue gas, losing its effectiveness [1] [2]. Research focuses on developing combined systems that use reducing agents to regenerate Fe(II)EDTA and maintain its activity.

The following diagram illustrates the general workflow and reaction mechanism of a combined Fe(II)EDTA system for NO removal:



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*Fe(II)EDTA NO removal involves absorption, oxidation, and regeneration with a reducing agent.*

The table below compares several Fe(II)EDTA combined systems documented in recent research:

Combined System	Key Finding / Role of Additive	Reported Optimal Conditions	Max. NO Removal Efficiency
<b>Sodium Erythorbate (SE)</b> [3]	SE reduces Fe(III)EDTA back to active Fe(II)EDTA, maintaining long-term activity.	Weak alkalinity (pH ~8.0); lower temperature [3].	Significantly enhanced compared to Fe(II)EDTA alone [3].
<b>Thiourea Dioxide (TD)</b> [4]	TD serves as a reductant. Response Surface Methodology used for optimization.	pH 10.5; 42°C; 0.02 mol·L <sup>-1</sup> TD; 6% O <sub>2</sub> [4].	94.3% (experimental) [4].
<b>Urea</b> [5]	Urea reacts with Fe(II)EDTA-NO to regenerate Fe(II)EDTA and produce N <sub>2</sub> and CO <sub>2</sub> .	0.014 mol·L <sup>-1</sup> Fe(II)EDTA : 5 wt% Urea [5].	>91% (also achieved ~100% SO <sub>2</sub> removal) [5].
<b>Supported Nano Zero-Valent Iron (AC-nZVI)</b> [2]	AC-nZVI rapidly reduces both Fe(III)EDTA and Fe(II)EDTA-NO; activated carbon enables micro-electrolysis.	Resilient over wide O <sub>2</sub> (0-10%), pH (3-8), temp (20-50°C) [2].	High removal capacity; 52.98% N <sub>2</sub> selectivity [2].
<b>PBTCA-EDTA Composite</b> [1]	Dual-ligand system (PBTCA & EDTA) improves denitrification performance and offers corrosion inhibition.	pH 9; 40°C; 20 mmol/L Fe <sup>2+</sup> [1].	94.21% [1].

## Experimental Protocol

Below is a generalized methodology for evaluating a Fe(II)EDTA-based system for NO removal, based on the common principles across the studies [3] [5] [1].

### 1. Absorbent Preparation

- Dissolve FeSO<sub>4</sub>·7H<sub>2</sub>O and Na<sub>2</sub>EDTA in deionized water to form the Fe(II)EDTA solution [1].

- Add the desired mass of the reducing agent (e.g., Sodium Erythorbate, Thiourea Dioxide) or co-ligand (e.g., PBTCA) to the solution [3] [4] [1].
- Adjust the pH of the mixed absorbent to the target value using NaOH or H<sub>2</sub>SO<sub>4</sub> [5].

## 2. Experimental Setup

- Use a bubbling reactor or packed tower as the absorption vessel [3] [5].
- Use mass flow controllers to blend simulated flue gas from gas cylinders (N<sub>2</sub>, O<sub>2</sub>, NO, SO<sub>2</sub>, CO<sub>2</sub>) [5] [1].
- Pass the simulated flue gas through the absorption vessel containing the absorbent.
- Maintain a constant temperature using a water bath [1].
- Measure the inlet and outlet concentrations of NO (and SO<sub>2</sub>, if applicable) using a flue gas analyzer after the gas is dried [5] [1].

## 3. Data Analysis

- Calculate NO removal efficiency ( $\eta_{\text{no}}$ ) using the formula:  $\eta_{\text{no}} (\%) = (1 - C_{\text{out}}/C_{\text{in}}) \times 100\%$  where  $C_{\text{in}}$  and  $C_{\text{out}}$  are the inlet and outlet concentrations of NO, respectively [1].

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## References

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